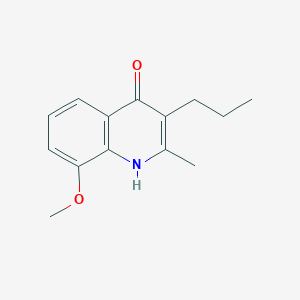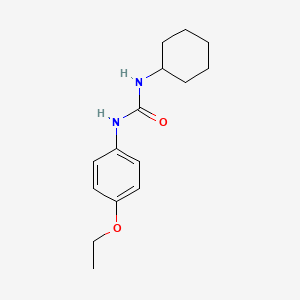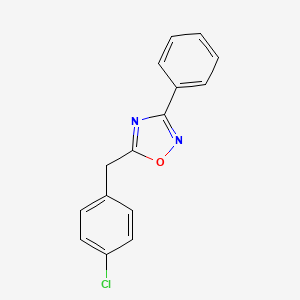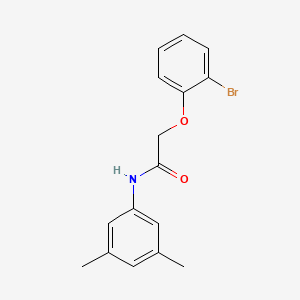![molecular formula C19H24N4O B5654283 4-(methoxymethyl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine](/img/structure/B5654283.png)
4-(methoxymethyl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- The synthesis of similar compounds often involves nucleophilic substitution reactions and the use of specific reagents and catalysts. For example, the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives was achieved through nucleophilic substitution reactions of 2-methyl-3-(2-piperazin-1-ylethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides (Mallesha et al., 2012).
Molecular Structure Analysis
- Studies on similar compounds reveal insights into their molecular structure, such as the conformation of the piperazine ring and the dihedral angles between various molecular planes. For instance, in a study of a similar compound, the piperazine ring was found to adopt a chair conformation, and the pyrimidine ring made specific dihedral angles with other parts of the molecule (Singh et al., 2018).
Chemical Reactions and Properties
- Chemical reactions and properties of related compounds depend on their functional groups and molecular structure. For example, the presence of piperazine and pyrimidine rings in these compounds influences their reactivity and interactions with other molecules.
Physical Properties Analysis
- The physical properties such as solubility, melting point, and crystalline structure can be inferred from studies on related compounds. For instance, the crystal structure and stability of similar compounds are often characterized by specific intermolecular interactions, such as hydrogen bonding and π–π stacking interactions (Al-Omary et al., 2014).
Propiedades
IUPAC Name |
4-(methoxymethyl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-24-15-18-14-19(21-16-20-18)23-12-10-22(11-13-23)9-5-8-17-6-3-2-4-7-17/h2-8,14,16H,9-13,15H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGZZHRARPKUBO-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=N1)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC(=NC=N1)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethyl)-6-{4-[(2E)-3-phenylprop-2-EN-1-YL]piperazin-1-YL}pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(benzyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B5654211.png)


![1-(cyclopropylcarbonyl)-N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5654239.png)

![2-[(1S*,5R*)-3-benzoyl-3,6-diazabicyclo[3.2.2]non-6-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5654246.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B5654253.png)
![6-cyclopropyl-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B5654260.png)
![(3aS*,6aS*)-2-methyl-5-[2-(2-morpholin-4-ylethoxy)benzyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5654268.png)
![7-(1,3-benzoxazol-2-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5654275.png)



![N-[2-(hydroxymethyl)phenyl]-3-methoxybenzamide](/img/structure/B5654303.png)